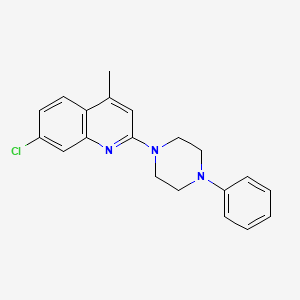
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline, also known as CPQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential therapeutic applications in various diseases.
科学研究应用
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The exact mechanism of action of 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways in cells.
Biochemical and Physiological Effects:
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been shown to reduce the production of pro-inflammatory cytokines, which are involved in inflammation. It has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress.
实验室实验的优点和局限性
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been extensively studied, which makes it a well-characterized compound for research purposes. However, 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. It also has limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline. One area of research is the development of new synthesis methods for 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline that are more efficient and environmentally friendly. Another area of research is the development of new therapeutic applications for 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline and its potential side effects.
合成方法
7-chloro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline can be synthesized using a variety of methods. One of the most common methods is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reaction of 2-chloro-4-methylquinoline with 4-phenylpiperazine in the presence of a base.
属性
IUPAC Name |
7-chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3/c1-15-13-20(22-19-14-16(21)7-8-18(15)19)24-11-9-23(10-12-24)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKTVONJUGDUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)


![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)

![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)

![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)


![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)